1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride
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Overview
Description
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with a unique structure that combines a triazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
- 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine monohydrochloride
- 2-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Uniqueness
1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is unique due to its specific dihydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-6-2-3-7-4-5(6)8-9-10;;/h7H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWQJDKGXKTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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